5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{3-Oxabicyclo[310]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid is a complex organic compound with the molecular formula C8H8N2O4 This compound features a unique bicyclic structure, which includes an oxadiazole ring and an oxabicyclohexane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid typically involves multiple steps. One common method includes the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst under blue LED irradiation . This method is highly diastereoselective and provides good yields for a broad range of derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxides.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where different nucleophiles replace existing groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
6-Oxabicyclo[3.1.0]hexane: This compound shares the oxabicyclohexane moiety but lacks the oxadiazole ring.
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound has a similar bicyclic structure but includes an azabicyclohexane moiety.
Uniqueness
5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid is unique due to its combination of the oxadiazole ring and oxabicyclohexane moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C8H8N2O4 |
---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
5-(3-oxabicyclo[3.1.0]hexan-6-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H8N2O4/c11-8(12)6-9-7(14-10-6)5-3-1-13-2-4(3)5/h3-5H,1-2H2,(H,11,12) |
InChI Key |
MYKPNBICICGDGE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2C3=NC(=NO3)C(=O)O)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.